molecular formula C32H20N2O4 B11538793 N,N'-Bis(dibenzo[B,D]furan-3-YL)isophthalamide

N,N'-Bis(dibenzo[B,D]furan-3-YL)isophthalamide

Cat. No.: B11538793
M. Wt: 496.5 g/mol
InChI Key: LPEHNDNWPTVBGN-UHFFFAOYSA-N
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Description

N,N’-Bis(dibenzo[b,d]furan-3-yl)isophthalamide is a fascinating compound with a unique molecular structure. It consists of two dibenzo[b,d]furan moieties linked by an isophthalic acid unit. The compound’s rigid and symmetric structure plays a crucial role in its properties.

Preparation Methods

Synthetic Routes::

    Direct Synthesis:

    Alternative Route:

Industrial Production:: Industrial-scale production typically involves the direct synthesis method due to its efficiency and scalability.

Chemical Reactions Analysis

N,N’-Bis(dibenzo[b,d]furan-3-yl)isophthalamide undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding imide or other derivatives.

    Reduction: Reduction of the carbonyl groups leads to the formation of the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl or amine groups.

    Common Reagents: Reagents like thionyl chloride, hydrazine, and alkali metal hydrides are commonly used.

    Major Products: The major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

N,N’-Bis(dibenzo[b,d]furan-3-yl)isophthalamide finds applications in:

    Organic Electronics: Its π-conjugated structure makes it useful in organic semiconductors and light-emitting materials.

    Biomedical Research: It may exhibit interesting biological properties due to its aromatic and planar structure.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing electronic properties or biological processes.

Comparison with Similar Compounds

While N,N’-Bis(dibenzo[b,d]furan-3-yl)isophthalamide is unique, similar compounds include:

    Dibenzo[b,d]thiophene-based Analogues: These share structural similarities but differ in heteroatoms (sulfur vs. oxygen).

    Isophthalamide Derivatives: Explore related compounds with varying linkers and functional groups.

Properties

Molecular Formula

C32H20N2O4

Molecular Weight

496.5 g/mol

IUPAC Name

1-N,3-N-di(dibenzofuran-3-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C32H20N2O4/c35-31(33-21-12-14-25-23-8-1-3-10-27(23)37-29(25)17-21)19-6-5-7-20(16-19)32(36)34-22-13-15-26-24-9-2-4-11-28(24)38-30(26)18-22/h1-18H,(H,33,35)(H,34,36)

InChI Key

LPEHNDNWPTVBGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(=O)NC5=CC6=C(C=C5)C7=CC=CC=C7O6

Origin of Product

United States

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